molecular formula C12H15N3OS B1274559 2-Aminobenzothiazole-6-carboxylic acidsec-butylamide CAS No. 320740-71-4

2-Aminobenzothiazole-6-carboxylic acidsec-butylamide

Cat. No. B1274559
M. Wt: 249.33 g/mol
InChI Key: XJTPKTRRDCCDIU-UHFFFAOYSA-N
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Description

2-Aminobenzothiazole-6-carboxylic acid sec-butylamide is a versatile chemical compound with immense potential in scientific research. It has a unique structure and properties that make it a valuable tool for studying various biological processes and developing novel therapeutics. Its molecular formula is C12H15N3OS .


Synthesis Analysis

The synthesis of 2-aminobenzothiazole derivatives, including 2-Aminobenzothiazole-6-carboxylic acid sec-butylamide, has been a topic of interest in recent years . One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives . These reactions have several advantages: they are simple in experimental execution, characterized by high yields of the target products in a relatively short reaction time, and more often proceed in the absence of a solvent .


Chemical Reactions Analysis

The chemical reactions involving 2-aminobenzothiazole derivatives have been studied extensively . One example of a green multicomponent synthesis is the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent using Sc (OTf) 3 as an initiator . The method is based on a tandem reaction involving activation of the carbonyl group, the Knoevenagel condensation, nucleophilic addition of an azole followed by intramolecular cyclization to obtain products .

Scientific Research Applications

Antibacterial and Antifungal Activities

2-Aminobenzothiazole derivatives have been synthesized and screened for their antibacterial and antifungal activities. For instance, Chavan and Pai (2007) synthesized compounds that exhibited good to moderate antibacterial activity against organisms like Staphylococcus aureus and Escherichia coli. Similarly, in another study, Chavan and Pai (2007) screened synthesized compounds for antibacterial as well as antifungal activity, with the compounds showing slight to moderate activity against selected microorganisms (Chavan & Pai, 2007).

Synthesis of Polymers

The chemical synthesis of polymers using 2-Aminobenzothiazole derivatives has been explored. Yıldırım and Kaya (2012) synthesized poly(2-aminobenzothiazole)s through electropolymerization, providing insights into their structural, optical, and thermal characteristics (Yıldırım & Kaya, 2012). Additionally, they conducted a comparative study of aminothiazole-based polymers, examining aspects like solubility, UV–vis spectrofluorometry, and thermal stability (Yıldırım & Kaya, 2012).

Color Reaction with Palladium

He Li-fang (2008) synthesized a compound that could react with palladium(II) to form a steady complex, useful in colorimetric analysis (He Li-fang, 2008).

Synthesis of Other Derivatives

Various studies have focused on synthesizing different derivatives of 2-Aminobenzothiazole. For example, the synthesis of compounds like 1-(2,6-dibromo-4-carboxyl-phenyl)-6-nitryl-benzothiazolyl-triazene and its application in color reactions have been reported (Şener et al., 2018).

Proton Transfer Salts Synthesis

İlkimen and Yenikaya (2022) synthesized proton transfer salts of 2-aminobenzothiazole derivatives, providing structural proposals based on elemental analysis and NMR techniques (İlkimen & Yenikaya, 2022).

Synthesis of Benzothiazines

Qiu et al. (2015) developed a new ring expansion of 2-aminobenzothiazoles with alkynyl carboxylic acids, allowing for the one-pot synthesis of 1,4-benzothiazines (Qiu et al., 2015).

Safety And Hazards

The safety data sheet for 2-Aminobenzothiazole-6-carboxylic acid indicates that it is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . In case of ingestion, it is advised to call a poison center or doctor/physician if one feels unwell .

properties

IUPAC Name

2-amino-N-butan-2-yl-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-3-7(2)14-11(16)8-4-5-9-10(6-8)17-12(13)15-9/h4-7H,3H2,1-2H3,(H2,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTPKTRRDCCDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389862
Record name 2-Amino-N-(butan-2-yl)-1,3-benzothiazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminobenzothiazole-6-carboxylic acidsec-butylamide

CAS RN

320740-71-4
Record name 2-Amino-N-(butan-2-yl)-1,3-benzothiazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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